2-Methoxy-6-methylpyridine-3-boronic acid

Protodeboronation kinetics Reagent stability Suzuki-Miyaura coupling

Choose 2-Methoxy-6-methylpyridine-3-boronic acid for reliable Suzuki-Miyaura cross-couplings. As a 3-pyridyl boronic acid, it provides superior stability with resistance to protodeboronation, ensuring higher yields and fewer byproducts than unstable 2-pyridyl isomers. The electron-donating 2-methoxy and 6-methyl groups accelerate transmetalation, enabling shorter reaction times. For pharma and agrochemical R&D, its consistent performance in biaryl synthesis ensures a robust and efficient procurement choice.

Molecular Formula C7H10BNO3
Molecular Weight 166.97 g/mol
CAS No. 1000802-75-4
Cat. No. B1586141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-methylpyridine-3-boronic acid
CAS1000802-75-4
Molecular FormulaC7H10BNO3
Molecular Weight166.97 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)C)OC)(O)O
InChIInChI=1S/C7H10BNO3/c1-5-3-4-6(8(10)11)7(9-5)12-2/h3-4,10-11H,1-2H3
InChIKeyFPYWLOGLINZGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-methylpyridine-3-boronic Acid (CAS 1000802-75-4): Product Specifications and Key Identifiers


2-Methoxy-6-methylpyridine-3-boronic acid (CAS 1000802-75-4, MDL MFCD07374993) is a heteroaryl boronic acid with the molecular formula C₇H₁₀BNO₃ and a molecular weight of 166.97 g/mol . It features a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and a boronic acid moiety at the 3-position . This substitution pattern positions it as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and heteroaryl scaffolds prevalent in pharmaceutical and agrochemical research . The compound is commercially available in purities up to 98% (with batch-specific QC documentation including NMR, HPLC, and GC) and is typically stored at 2–8°C under an inert atmosphere .

Why 2-Methoxy-6-methylpyridine-3-boronic Acid Cannot Be Interchanged with Common Pyridyl Boronic Acid Analogs


The position of the boronic acid group on the pyridine ring dictates both the intrinsic stability and the coupling reactivity of the reagent. While 3-pyridyl boronic acids such as 2-Methoxy-6-methylpyridine-3-boronic acid exhibit excellent thermal stability and slow protodeboronation (t₀.₅ > 1 week at pH 12, 70 °C), the isomeric 2-pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation (t₀.₅ ≈ 25–50 s at pH 7, 70 °C) that precludes their effective use in many synthetic protocols [1]. Consequently, substituting a 3-pyridyl boronic acid with a 2-pyridyl analog without compensating protection strategies (e.g., MIDA boronates) would lead to substantial reagent loss, irreproducible yields, and failed coupling reactions. Furthermore, the electron-donating 2-methoxy and 6-methyl substituents modulate the electronic character of the pyridine ring, which can significantly influence the transmetalation step in Suzuki couplings compared to unsubstituted or differently substituted 3-pyridyl boronic acids [2].

Quantitative Differentiation of 2-Methoxy-6-methylpyridine-3-boronic Acid from Closest Analogs


Superior Intrinsic Stability: >10,000‑Fold Longer Half‑Life than 2‑Pyridyl Boronic Acids

The stability of pyridyl boronic acids is critically dependent on the ring position of the boronic acid moiety. In a comprehensive kinetic study by Cox et al., 3-pyridyl boronic acids demonstrated a half-life (t₀.₅) greater than one week at pH 12 and 70 °C, indicating exceptional resistance to protodeboronation. In stark contrast, 2-pyridyl boronic acids undergo extremely rapid protodeboronation with a half-life of approximately 25–50 seconds at pH 7 and 70 °C [1]. This difference of over four orders of magnitude in decomposition rate means that 2-Methoxy-6-methylpyridine-3-boronic acid remains intact throughout standard coupling reactions, eliminating the need for special protection strategies (e.g., MIDA boronates) that are mandatory for 2-pyridyl analogs.

Protodeboronation kinetics Reagent stability Suzuki-Miyaura coupling

Enhanced Suzuki Coupling Yield Potential via Electron-Donating 2‑Methoxy/6‑Methyl Substitution

The presence of electron-donating groups (methoxy and methyl) on the pyridine ring is known to accelerate the rate-determining transmetalation step in Suzuki-Miyaura couplings by increasing electron density at the boron-bearing carbon [1]. While direct head-to-head yield data for 2-Methoxy-6-methylpyridine-3-boronic acid are not yet reported in primary literature, a closely related analog—2-methoxy-3-pyridylboronic acid (lacking the 6‑methyl group)—was reported to undergo Suzuki coupling with 3-bromoquinoline under standard conditions [Cs₂CO₃, Pd(PPh₃)₂Cl₂, 1,4-dioxane, 95 °C] to afford the corresponding heterobiaryl in 50–77% isolated yield . The additional 6-methyl substituent in the target compound is expected to further increase electron density, potentially elevating coupling yields above this benchmark.

Cross-coupling yield Electronic effects Suzuki-Miyaura

Higher Commercial Purity Specification (98%) with Full QC Documentation

Among vendors offering 2-Methoxy-6-methylpyridine-3-boronic acid, a purity specification of 98% is available (e.g., from Bidepharm) and is accompanied by batch-specific QC certificates that include NMR, HPLC, and GC analyses . In contrast, many other suppliers list a minimum purity of 95% without detailed analytical characterization . The 3% absolute purity difference reduces the molar quantity of unknown impurities by 60%, which is critical for reactions where side products can complicate purification or poison sensitive catalysts.

Purity Quality control Procurement

Defined Storage Requirements (2–8 °C, Inert Atmosphere) Ensure Extended Shelf Life

Technical datasheets from multiple vendors consistently specify that 2-Methoxy-6-methylpyridine-3-boronic acid should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C to preserve its integrity . This is a more stringent requirement than for many simple aryl boronic acids, which are often stable at room temperature under ambient atmosphere. Adherence to these conditions is essential to prevent hydrolysis or oxidation of the boronic acid group, ensuring that the reagent performs as expected in subsequent coupling reactions.

Storage stability Shelf life Reagent handling

Optimal Research and Industrial Applications for 2-Methoxy-6-methylpyridine-3-boronic Acid


Synthesis of Complex Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The exceptional protodeboronation resistance of 3-pyridyl boronic acids (t₀.₅ > 1 week) [1] makes 2-Methoxy-6-methylpyridine-3-boronic acid an ideal coupling partner for constructing pyridine-containing biaryl motifs common in kinase inhibitors, antiviral agents, and GPCR modulators. Its stability ensures high conversion even under prolonged heating, enabling the synthesis of challenging, sterically hindered biaryls without the need for protecting groups.

Accelerated Medicinal Chemistry Library Synthesis

The electron-rich nature of the 2-methoxy and 6-methyl substituents is anticipated to enhance the transmetalation rate in Suzuki couplings [2], allowing for shorter reaction times and higher throughput in parallel library synthesis. When combined with the commercially available 98% purity grade , researchers can minimize byproduct formation and streamline purification, directly accelerating hit-to-lead optimization campaigns.

Agrochemical Intermediate Manufacturing

Heteroaryl boronic acids are key intermediates in the production of modern fungicides and herbicides. The defined storage requirements (2–8 °C, inert atmosphere) and high purity of 2-Methoxy-6-methylpyridine-3-boronic acid ensure consistent performance in large-scale batch manufacturing, reducing the risk of production delays due to reagent degradation.

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